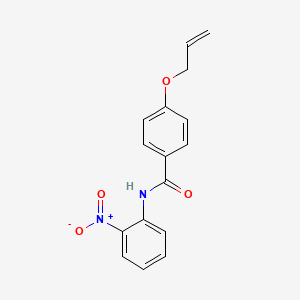
4-(allyloxy)-N-(2-nitrophenyl)benzamide
Overview
Description
4-(allyloxy)-N-(2-nitrophenyl)benzamide, also known as ANB, is a chemical compound that has gained attention in the scientific community for its potential pharmaceutical applications. ANB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action and physiological effects. In
Mechanism of Action
4-(allyloxy)-N-(2-nitrophenyl)benzamide exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are key enzymes involved in the production of inflammatory mediators like prostaglandins and leukotrienes. This compound inhibits the production of these mediators, leading to its anti-inflammatory and analgesic effects. This compound also acts as an anti-oxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been shown to reduce oxidative stress and improve mitochondrial function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(allyloxy)-N-(2-nitrophenyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its pharmacological effects are well-established. However, this compound also has some limitations. It has limited solubility in water, which can make it difficult to administer in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
4-(allyloxy)-N-(2-nitrophenyl)benzamide has shown promising results in various studies, and there are several future directions for research. One potential area of research is the use of this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been shown to inhibit the formation of amyloid-beta, which is a key factor in the development of Alzheimer's disease. This compound has also been shown to improve mitochondrial function in animal models of Parkinson's disease. Another potential area of research is the development of more potent and selective COX-2 and LOX inhibitors based on the structure of this compound. Finally, this compound could be used as a lead compound for drug discovery and development in the pharmaceutical industry.
Scientific Research Applications
4-(allyloxy)-N-(2-nitrophenyl)benzamide has been extensively studied for its potential pharmaceutical applications. It has shown promising results in various studies related to its anti-inflammatory, analgesic, and anti-oxidant properties. This compound has also been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been shown to inhibit the formation of amyloid-beta, which is a key factor in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(2-nitrophenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h2-10H,1,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSVNWTFWVKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)
![1-[2-(2-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4400202.png)


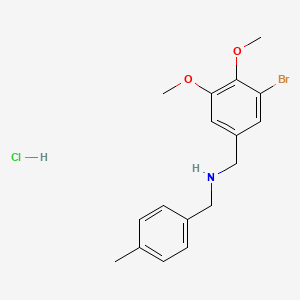
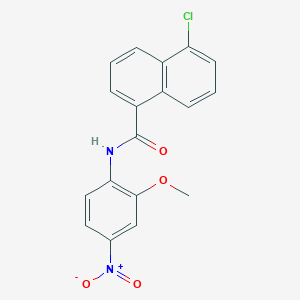
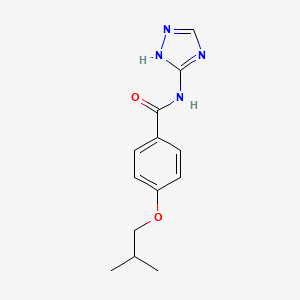
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4400247.png)
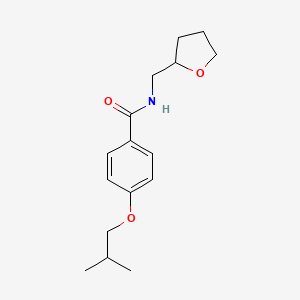
![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-(2-chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4400267.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4400274.png)